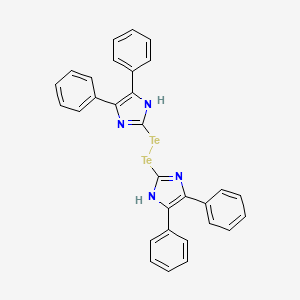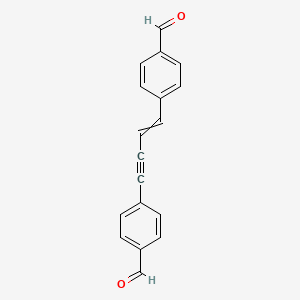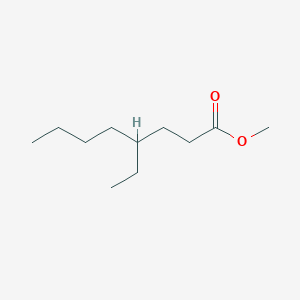![molecular formula C22H45BS B12545128 Dibutyl[6-(butylsulfanyl)dec-5-EN-5-YL]borane CAS No. 661488-88-6](/img/structure/B12545128.png)
Dibutyl[6-(butylsulfanyl)dec-5-EN-5-YL]borane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl[6-(butylsulfanyl)dec-5-EN-5-YL]borane is a chemical compound known for its unique structure and properties It is a borane derivative with a butylsulfanyl group attached to a dec-5-en-5-yl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl[6-(butylsulfanyl)dec-5-EN-5-YL]borane typically involves the reaction of a borane precursor with a suitable alkene and a thiol compound. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained. Commonly used solvents include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction may be catalyzed by transition metals such as palladium or platinum.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for commercial applications. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyl[6-(butylsulfanyl)dec-5-EN-5-YL]borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form the corresponding alkane or thiol.
Substitution: The borane group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. Substitution reactions may involve reagents such as halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alkanes or thiols. Substitution reactions can result in a variety of functionalized borane derivatives.
Applications De Recherche Scientifique
Dibutyl[6-(butylsulfanyl)dec-5-EN-5-YL]borane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling.
Biology: The compound may be used in the study of biological systems, particularly in the investigation of boron-containing compounds’ interactions with biomolecules.
Medicine: Research into boron-containing compounds has shown potential in developing new drugs and therapeutic agents, particularly in cancer treatment.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of Dibutyl[6-(butylsulfanyl)dec-5-EN-5-YL]borane involves its interaction with molecular targets through its borane and butylsulfanyl groups. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The compound’s reactivity is influenced by the electronic and steric properties of its functional groups, which can affect its behavior in different chemical environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dibutyl[6-(methylsulfanyl)dec-5-EN-5-YL]borane
- Dibutyl[6-(ethylsulfanyl)dec-5-EN-5-YL]borane
- Dibutyl[6-(propylsulfanyl)dec-5-EN-5-YL]borane
Uniqueness
Dibutyl[6-(butylsulfanyl)dec-5-EN-5-YL]borane is unique due to its specific butylsulfanyl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and applications in various fields, making it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
661488-88-6 |
|---|---|
Formule moléculaire |
C22H45BS |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
dibutyl(6-butylsulfanyldec-5-en-5-yl)borane |
InChI |
InChI=1S/C22H45BS/c1-6-11-16-21(23(18-13-8-3)19-14-9-4)22(17-12-7-2)24-20-15-10-5/h6-20H2,1-5H3 |
Clé InChI |
VVYOSEXLKKGCPX-UHFFFAOYSA-N |
SMILES canonique |
B(CCCC)(CCCC)C(=C(CCCC)SCCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(Hex-2-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B12545051.png)






![[(3,5-Dinitrothiophen-2-yl)(5-nitrothiophen-2-yl)methylidene]propanedinitrile](/img/structure/B12545093.png)
![2-[3-(Phenoxymethyl)phenyl]sulfonylacetic acid](/img/structure/B12545098.png)
![1-{(2S)-2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline](/img/structure/B12545106.png)

![2-[3-(Bromomethyl)anilino]-3,7-dihydro-6H-purin-6-one](/img/structure/B12545118.png)
![Diethyl [bis(4-methylphenyl)methyl]phosphonate](/img/structure/B12545119.png)
![(2S)-1-{(2R)-2-[(tert-Butoxycarbonyl)amino]-2-phenylacetyl}azetidine-2-carboxylic acid](/img/structure/B12545122.png)
